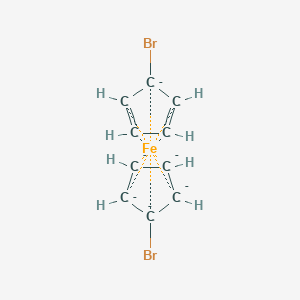

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

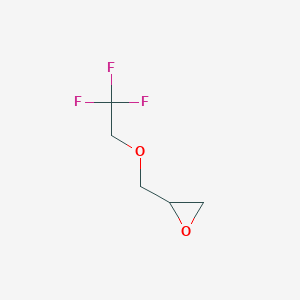

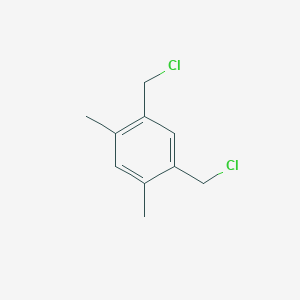

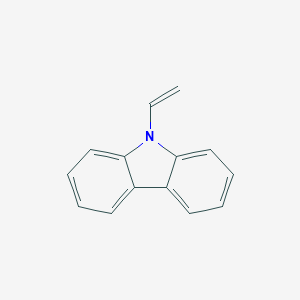

5-Bromocyclopenta-1,3-diene (BCD) and bromocyclopentane (BCP) are two closely related compounds belonging to the family of cyclopentanes. They are both colorless and volatile liquids with a pleasant odor. BCD and BCP are widely used in organic synthesis and have been used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Applications of 5-Bromocyclopenta-1,3-diene

5-Bromocyclopenta-1,3-diene is a type of 1,3-diene, which has been extensively used in the field of organic synthesis .

Stereospecific Synthesis: The stereospecific synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans . This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .

Preparation of Cyclopentene and Cyclopentanol: 5-Bromocyclopenta-1,3-diene can be used as a precursor in the preparation of cyclopentene and cyclopentanol .

Applications of Bromocyclopentane

Bromocyclopentane is a fatty bromide that has been used in various fields .

Solvent: Bromocyclopentane can be used as a solvent due to its chemical properties .

Intermediate for Surfactant and Pharmaceuticals: Bromocyclopentane can be used as an intermediate for the preparation of surfactant and pharmaceuticals .

Applications of Iron

Iron has a wide range of applications in various fields .

Biomedical Applications: Iron oxide nanoparticles have been extensively used in biomedical fields due to their biocompatible, biodegradable, and low toxicity . They are used in cancer diagnostics and therapy, nano theranostics, and multimodal therapy .

Environmental Remediation: Iron-based oxides have been investigated for environmental remediation due to their tunable optical, electronic, and magnetic properties .

Catalysis: Iron nanoparticles have been used in catalysis due to their high surface area, making them highly reactive .

Energy Harvesting and Storage Devices: Iron-based oxides have been used in energy harvesting and energy storage devices due to their tunable optical, electronic, and magnetic properties .

Wirkmechanismus

Target of Action

5-Bromocyclopenta-1,3-diene: The primary target of 5-Bromocyclopenta-1,3-diene is the water molecule. It reacts differently in water due to the stability of its intermediate carbocations .

Bromocyclopentane: Bromocyclopentane is an alkyl halide that primarily targets magnesium turnings in dry tetrahydrofuran, making cyclopentyl Grignard reagent, a main precursor in the synthesis of Ketamine .

Iron: Iron primarily targets erythrocytes (red blood cells). It is an essential constituent of hemoglobin, cytochrome, and other components of respiratory enzyme systems .

Mode of Action

5-Bromocyclopenta-1,3-diene: 5-Bromocyclopenta-1,3-diene reacts with water via an SN1 mechanism. The rate of this reaction is slower compared to similar compounds due to the less stable intermediate carbocation formed by heterolytic cleavage of the C–Br bond .

Bromocyclopentane: Bromocyclopentane reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentyl Grignard reagent .

Iron: Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .

Biochemical Pathways

5-Bromocyclopenta-1,3-diene: Bromocyclopentane:Iron: Iron is necessary for the production of hemoglobin. Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Pharmacokinetics

It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress .

Result of Action

5-Bromocyclopenta-1,3-diene: Bromocyclopentane:Iron: Iron’s action results in the formation of hemoglobin, which is critical for oxygen delivery from the lungs to other tissues. Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of these compounds can be influenced by various environmental factors. For instance, the reaction of 5-Bromocyclopenta-1,3-diene with water can be influenced by the water’s pH and temperature . The action of iron can be influenced by dietary iron intake, menstruation, increased iron loss from sweating, and increased risk for GI bleeding and exercise-induced inflammation .

Eigenschaften

IUPAC Name |

5-bromocyclopenta-1,3-diene;bromocyclopentane;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q-5;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKKQVRHIPMBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)Br.C1=C[C-](C=C1)Br.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2Fe-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11984636 | |

CAS RN |

1293-65-8 |

Source

|

| Record name | Ferrocene, 1,1'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)